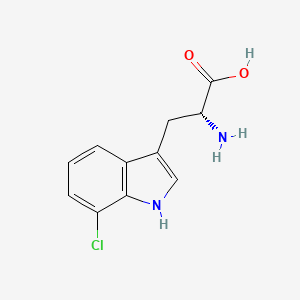

7-chloro-D-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587737 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75102-74-8 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-D-tryptophan: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 7-chloro-D-tryptophan, a halogenated derivative of the essential amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and known biological significance of this compound, offering insights grounded in scientific literature and established experimental practices.

Introduction: The Significance of Halogenated Tryptophans

Tryptophan and its derivatives are fundamental to numerous biological processes, serving as precursors to neurotransmitters like serotonin and hormones such as melatonin[1]. The strategic introduction of a halogen atom, such as chlorine, onto the indole ring of tryptophan can significantly alter its physicochemical properties, including its reactivity, solubility, and interactions with biological systems[2]. This compound, the D-enantiomer of 7-chlorotryptophan, is of particular interest in medicinal chemistry and as a building block in peptide synthesis due to its unique stereochemistry and the influence of the electron-withdrawing chlorine atom[2]. This guide will explore the key characteristics of this non-proteinogenic amino acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. While specific experimental data for the D-isomer can be limited, data from its enantiomer and racemic mixture provide valuable reference points.

| Property | Value/Description | Source |

| IUPAC Name | (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [3] |

| Synonyms | 7-Cl-D-Trp, (R)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [3] |

| CAS Number | 75102-74-8 | [2][4] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 238.67 g/mol | [2][3] |

| Melting Point | 290-291 °C (for L-isomer) | |

| Boiling Point | ~476.9 °C (Predicted for L-isomer) | |

| Solubility | Generally soluble in water and polar organic solvents. The related 6-chloro-L-tryptophan is soluble in H₂O at 50 mg/mL (with warming and pH adjustment) and in DMSO at 2 mg/mL. | [5] |

Note: The melting and boiling points are for the L-isomer and should be considered as close estimates for the D-isomer, as enantiomers typically have identical physical properties except for their interaction with polarized light.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with their chemical shifts influenced by the electron-withdrawing chlorine atom at the 7-position. The protons on the amino acid backbone (α-hydrogen and β-hydrogens) will also exhibit distinct resonances.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the eleven carbon atoms in the molecule. The carbon atom attached to the chlorine (C7) will show a characteristic chemical shift, and the other indole carbon resonances will also be shifted compared to unsubstituted tryptophan.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern under techniques like electrospray ionization (ESI) would likely involve characteristic losses from the amino acid side chain and fragmentation of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine and indole groups, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. Aromatic C-H and C-Cl stretching vibrations will also be present.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through both chemical and enzymatic methods. Enzymatic synthesis, in particular, offers a highly selective and environmentally benign route.

Chemoenzymatic Synthesis via Dynamic Stereoinversion

A powerful method for producing D-amino acids is through a one-pot biocatalytic cascade involving enzymatic halogenation followed by dynamic stereoinversion[6]. This process utilizes a specific L-amino acid oxidase (LAAO) to selectively oxidize the L-enantiomer, which is then non-selectively reduced back to the racemate, leading to the accumulation of the desired D-enantiomer[6].

This protocol is adapted from the synthesis of d-halotryptophans using the L-amino acid oxidase RebO[6].

Step 1: Enzymatic Halogenation of L-Tryptophan

-

Immobilize the halogenase enzyme (e.g., RebH) to create combi-CLEAs (Cross-Linked Enzyme Aggregates) for improved stability and reusability.

-

In a suitable reaction buffer, combine L-tryptophan, the immobilized halogenase, a chloride source (e.g., NaCl), and necessary cofactors (FAD and NADH) and auxiliary enzymes for cofactor regeneration.

-

Incubate the reaction mixture until the desired conversion to 7-chloro-L-tryptophan is achieved, monitoring the reaction progress via HPLC.

Step 2: Dynamic Stereoinversion

-

To the reaction mixture containing 7-chloro-L-tryptophan, add the L-amino acid oxidase RebO (as a crude lysate or purified enzyme).

-

Add a reducing agent, such as an ammonia-borane complex (H₃N·BH₃), and catalase to decompose the hydrogen peroxide byproduct[6].

-

Incubate the mixture at a controlled temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to allow for the accumulation of this compound.

-

Monitor the enantiomeric excess (e.e.) of the D-isomer using chiral HPLC.

Step 3: Purification

-

Terminate the reaction and remove the enzymes (e.g., by centrifugation if using immobilized enzymes).

-

Purify the resulting this compound from the reaction mixture using techniques such as reversed-phase silica gel chromatography for desalting and removal of byproducts[6].

Caption: Chemoenzymatic synthesis of this compound.

Biological Significance and Applications

Halogenated amino acids are found in a variety of natural products with potent biological activities, including antibiotics[7]. The incorporation of halogenated tryptophans into peptides can enhance their antimicrobial properties and proteolytic stability[3][7].

Precursor in Biosynthesis

The L-enantiomer, 7-chloro-L-tryptophan, is a known precursor in the biosynthetic pathways of several complex natural products, including the antifungal agent pyrrolnitrin and the antitumor agent rebeccamycin[6]. The biosynthesis is initiated by the regioselective chlorination of L-tryptophan by a flavin-dependent halogenase[8].

Caption: Biosynthetic role of 7-chloro-L-tryptophan.

Potential in Drug Development

While specific biological activities of this compound are not extensively documented, D-amino acids, in general, are of interest in drug development for several reasons:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which can lead to a longer in vivo half-life.

-

Unique Pharmacological Profiles: The different stereochemistry can result in altered binding affinities and selectivities for biological targets compared to their L-counterparts.

The presence of the chlorine atom on the indole ring can further influence the molecule's activity, potentially enhancing its binding to target proteins or altering its electronic properties. Research into halogenated D-amino acids has shown their potential in the development of novel antimicrobial agents[9][10][11].

Toxicology and Safety

Conclusion

This compound represents a valuable and intriguing molecule for chemical and biological research. Its unique combination of a D-amino acid configuration and a halogenated indole ring offers potential for the development of novel peptides and other bioactive compounds with enhanced stability and specific activities. While further research is needed to fully elucidate its biological functions and toxicological profile, the advancing methodologies for its synthesis, particularly enzymatic routes, will undoubtedly facilitate its broader application in drug discovery and development.

References

- Pollmann, D., Beer, B., Paul, C. E., & Fraaije, M. W. (2019). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.

- Aralez Bio. (n.d.). This compound. Aralez Bio eStore.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ciobanu, A. M., & Pavan, G. M. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(20), 11130. [Link]

- RSC Publishing. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. RSC Medicinal Chemistry. [Link]

- Google Patents. (n.d.). Halogenated α-amino acids.

- ResearchGate. (2025). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

- Frontiers. (2025). Biological function of d-tryptophan: a bibliometric analysis and review.

- D-Tryptophan in Pharmaceuticals: Synthesis and Applications. (n.d.).

- National Center for Biotechnology Information. (2023). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Molecular Neuroscience, 16. [Link]

- PubChem. (n.d.). 7-Chlorotryptophan. National Center for Biotechnology Information.

- ZFIN. (n.d.). ChEBI: this compound.

- MDPI. (2024). Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. Nutrients, 16(11), 1636. [Link]

- National Center for Biotechnology Information. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(15), 11490-11511. [Link]

- YouTube. (2022, November 14). Tryptophan metabolism – At the intersection of immunity, neuronal function, and gut homeostasis. [Video]. YouTube. [Link]

- PubMed. (2025). Identification of a novel D-amino acid oxidase and its application in deracemization of D, L-phosphinothricin. Journal of Biotechnology, 395, 1-9. [Link]

- ADDI. (n.d.). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR.

- National Center for Biotechnology Information. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. [Link]

- Wikipedia. (n.d.). L-amino-acid oxidase.

- Wikipedia. (n.d.). Tryptophan.

- PubMed Central. (2024). Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging. BMC Biology, 22(1), 1-17. [Link]

- ResearchGate. (n.d.). Molar fraction solubility (x1) of L-tryptophan in aqueous solutions....

- PubMed. (1990). Purification and characterization of L-amino acid oxidase from the venom of Trimeresurus mucrosquamatus (Taiwan habu snake). The International Journal of Biochemistry, 22(7), 727-734. [Link]

- PubMed. (2024). Analyzing of L-tryptophan thermodynamics and its solubility in aqueous acetonitrile blends at diverse temperatures. Biophysical Chemistry, 307, 107195. [Link]

- ACS Publications. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(2), 586-591. [Link]

- MDPI. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. International Journal of Molecular Sciences, 25(11), 5971. [Link]

- NMR IN DRUG DISCOVERY. FROM SCREENING TO STRUCTURE-BASED DESIGN OF ANTITUMORAL AGENTS. (n.d.).

- National Center for Biotechnology Information. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Nature Structural & Molecular Biology, 12(10), 921-922. [Link]

- ResearchGate. (2025). (PDF) Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity.

- ResearchGate. (2021, January 23). How to dissolve L-tryptophan in PBS?.

Sources

- 1. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. aralezbio-store.com [aralezbio-store.com]

- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

- 8. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4351954A - Halogenated α-amino acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. lgcstandards.com [lgcstandards.com]

- 13. lgcstandards.com [lgcstandards.com]

7-chloro-D-tryptophan molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 7-Chloro-D-Tryptophan

This guide provides a comprehensive technical overview of this compound, a halogenated, non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry, biochemistry, and drug development. We will delve into its core molecular structure, the physicochemical implications of its unique features, methodologies for its synthesis and characterization, and its application as a specialized building block and biochemical probe.

Foundational Molecular Identity

This compound is a derivative of the essential amino acid tryptophan.[1] Its structure is defined by two key modifications to the parent L-tryptophan molecule: the substitution of a hydrogen atom with a chlorine atom at the 7-position of the indole ring, and the D-enantiomeric configuration at the alpha-carbon (α-carbon).[1][2] These features bestow upon it unique chemical and biological properties that distinguish it from its natural counterpart.

The IUPAC name for this compound is (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.[2] Its molecular formula is C₁₁H₁₁ClN₂O₂, with a corresponding molecular weight of approximately 238.67 g/mol .[2][3]

Core Structural Features

The molecule can be deconstructed into three primary components: the D-amino acid backbone, the indole side chain, and the C7-chloro substituent.

Caption: Annotated structure of this compound.

-

Stereochemistry (D-configuration): The "(R)" designation in the IUPAC name specifies the absolute configuration at the chiral α-carbon.[2] In biological systems, L-amino acids are predominant. The use of D-amino acids in peptide synthesis is a key strategy in drug development to confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Indole Ring System: The indole moiety is responsible for the characteristic UV absorbance of tryptophan and its derivatives.[4] It serves as a large, hydrophobic side chain capable of engaging in π-stacking and other non-covalent interactions, which are critical for molecular recognition in biological systems.[4]

-

C7-Chloro Substituent: The introduction of a chlorine atom, an electron-withdrawing group, at the 7-position significantly alters the electronic properties of the indole ring.[1] This modification can influence the molecule's acidity, reactivity, metabolic stability, and binding affinity for biological targets.[1]

Physicochemical Properties

A summary of key identifiers and computed properties for this compound is provided below. Understanding these parameters is crucial for designing experimental conditions, including solvent selection and analytical method development.

| Property | Value | Source |

| CAS Number | 75102-74-8 | [2][5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 238.67 g/mol | [2][3] |

| IUPAC Name | (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [2] |

| SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CN | [2] |

| InChIKey | DMQFGLHRDFQKNR-SECBINFHSA-N | [2] |

| XLogP3-AA (Computed) | -0.4 | [2] |

| Topological Polar Surface Area | 79.1 Ų | [2] |

Synthesis and Biocatalysis

While various classical organic synthesis routes exist for halogenated tryptophans, modern biocatalytic methods offer high stereoselectivity and environmentally benign reaction conditions.[6] A notable approach is the one-pot synthesis of D-halotryptophans using a specific L-amino acid oxidase (L-AAO).[7]

Causality of the Biocatalytic Approach

The rationale for using an L-AAO, such as RebO from the rebeccamycin biosynthesis pathway, is its high specificity for the L-enantiomer.[7] The enzyme selectively oxidizes L-7-chlorotryptophan to its corresponding α-imino acid, which then non-enzymatically hydrolyzes to an α-keto acid.[7] This process removes the L-enantiomer from a racemic mixture. A subsequent, non-enzymatic reduction step can regenerate the racemate from the keto acid, allowing the cycle to continue. This dynamic stereoinversion process leads to the gradual accumulation of the desired D-enantiomer, which is not a substrate for the enzyme.[7]

Caption: Workflow for biocatalytic dynamic stereoinversion.

Structural Characterization and Analytical Workflow

Confirming the identity, purity, and stereochemistry of this compound requires a multi-faceted analytical approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for this purpose.

Self-Validating Analytical Protocol

A robust analytical method must be specific, sensitive, and reproducible. The protocol outlined below is designed as a self-validating system, where chromatographic retention time, UV-Vis profile, and mass-to-charge ratio collectively confirm the analyte's identity.

Caption: General analytical workflow for this compound.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To determine the purity and confirm the identity of a this compound sample.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with the initial mobile phase (95% A: 5% B) to create calibration standards (e.g., 0.1, 1, 10, 100 µg/mL).

-

Sample Preparation: Dissolve the unknown sample in the initial mobile phase to an estimated concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter.[8]

-

Chromatography: Inject 5 µL of the prepared sample onto the HPLC-MS system.

-

Data Acquisition: Acquire data across the full chromatographic run.

-

Analysis:

-

Integrate the peak corresponding to this compound.

-

Compare the retention time to that of a certified reference standard.

-

Extract the mass spectrum from the peak and confirm the presence of the protonated molecular ion ([M+H]⁺).

-

Verify the UV spectrum of the peak, which should be characteristic of a tryptophan derivative.[9]

-

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | 5% to 95% B over 8 minutes | A standard gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | Efficiently ionizes the amino acid to produce a strong [M+H]⁺ signal. |

| MS Detection | Full Scan (m/z 100-500) | To detect the parent ion ([M+H]⁺ ≈ 239.06). |

Expected Spectroscopic Data

While a full experimental characterization is essential, the expected spectroscopic signatures can be predicted based on the structure.

| Technique | Expected Observation |

| UV/Vis Spectroscopy | λmax ≈ 280-285 nm, characteristic of the indole chromophore.[9] |

| Fluorescence Spectroscopy | Excitation at ~285 nm should yield an emission maximum at ~350-360 nm.[9][10] |

| Mass Spectrometry (ESI+) | Primary ion at m/z ≈ 239.06 ([M+H]⁺). A characteristic fragment is the loss of the carboxyl group (HCOOH), resulting in a fragment at m/z ≈ 193.06. |

| ¹H NMR | Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid backbone. The chlorine atom will influence the chemical shifts of adjacent aromatic protons. |

Biochemical Significance and Applications

The unique structure of this compound makes it a valuable tool in several areas of research.

Role in Drug Discovery

As previously mentioned, the D-configuration provides metabolic stability. The chlorinated indole ring can enhance binding affinity to protein targets through halogen bonding or by modifying the lipophilicity of the parent molecule, potentially improving cell permeability. It is a key precursor or intermediate for bioactive compounds and complex natural products.[6][11] For instance, 7-chloro-L-tryptophan is a known precursor in the biosynthesis of the antibiotic pyrrolnitrin and the antitumor agent rebeccamycin.[6]

Probing Biological Pathways

Tryptophan metabolism is central to human physiology, branching into the serotonin and kynurenine pathways.[4][12] These pathways regulate everything from neurotransmission and mood to immune responses.[[“]][14][15]

Caption: Context of 7-Cl-D-Trp in natural tryptophan metabolism.

This compound can be used as a chemical probe to investigate the enzymes of these pathways, such as Tryptophan Hydroxylase (TPH) or Indoleamine 2,3-dioxygenase (IDO).[12] Researchers can study whether the modified amino acid acts as a substrate, an inhibitor, or is not recognized at all. This provides invaluable insight into the active site constraints and reaction mechanisms of these critical enzymes, which are themselves targets for drugs treating depression, neurodegenerative diseases, and cancer.[14]

Conclusion

This compound is more than a simple derivative; it is a precisely engineered chemical entity. Its molecular structure, characterized by D-stereochemistry and C7-chlorination, provides a unique combination of metabolic stability and altered electronic properties. These features make it an invaluable building block for developing more robust peptide therapeutics and a sophisticated probe for dissecting the complexities of tryptophan metabolism. The robust synthesis and analytical workflows detailed herein provide a framework for researchers to confidently utilize this compound in their pursuit of novel scientific insights and therapeutic agents.

References

- Aralez Bio. This compound. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 643956, 7-Chlorotryptophan. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16741255, this compound. [Link]

- Axsyn. Tryptophan, 7-chloro-;153-97-9. [Link]

- Schwarzer, C., et al. (2019). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.

- Zhang, M., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]

- Goodman, L., et al. (1963). Synthesis of 6- and 7-Bis(2-chloroethyl)amino-DL-tryptophan. Journal of Medicinal Chemistry. [Link]

- J-GLOBAL.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16741255, this compound. [Link]

- Junk, L., et al. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. [Link]

- Zhang, M., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology. [Link]

- Consensus. What is L-Tryptophan mechanism of action?. [Link]

- Dai, Z., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology. [Link]

- Prahl, S. Tryptophan. OMLC. [Link]

- Ghorbani, M., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]

- National Institute of Standards and Technology. Tryptophan. NIST WebBook. [Link]

- Kaczmarek, A., et al. (2024). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. International Journal of Molecular Sciences. [Link]

- Platenik, J. (2019). Tryptophan: A Unique Role in the Critically Ill. Nutrients. [Link]

- Stoyanov, S., et al. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Cheméo. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties. [Link]

- Zhai, L., et al. (2018). Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO. Frontiers in Immunology. [Link]

- Lee, J., et al. (2023). Simultaneous determination of l-tryptophan impurities in meat products. Food Science & Nutrition. [Link]

- Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids. [Link]

- Terness, P., et al. (2002). Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase. The Journal of Experimental Medicine. [Link]

- Verlet, J.R.R., et al. (2024). Photoelectron spectroscopy of the deprotonated tryptophan anion: the contribution of deprotomers to its photodetachment channels. Physical Chemistry Chemical Physics. [Link]

- Ghorbani, M., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters.

- Spies, J. R., & Chambers, D. C. (1948). Chemical Determination of Tryptophan. Analytical Chemistry. [Link]

- MDPI. International Journal of Molecular Sciences. [Link]

Sources

- 1. CAS 75102-74-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H11ClN2O2 | CID 16741255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Chlorotryptophan | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aralezbio-store.com [aralezbio-store.com]

- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. omlc.org [omlc.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives [frontiersin.org]

- 12. Tryptophan: A Unique Role in the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-chloro-D-tryptophan

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 7-chloro-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan. This document elucidates that this compound primarily functions as a prodrug, undergoing metabolic conversion to its active form, 7-chlorokynurenic acid (7-Cl-KYNA). The core of its pharmacological activity lies in the potent and selective antagonism of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor by 7-Cl-KYNA. This guide will detail the metabolic pathway, the molecular interactions with the NMDA receptor, downstream signaling effects, and the key experimental methodologies used to characterize this mechanism. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Introduction: The Prodrug Concept and the Kynurenine Pathway

This compound is a synthetic, non-proteinogenic amino acid derivative.[1][2] Its significance in neuropharmacology is not due to its direct actions, but rather its role as a biological precursor to the highly active molecule, 7-chlorokynurenic acid (7-Cl-KYNA).[3][4][5] This prodrug strategy is crucial for overcoming the poor blood-brain barrier penetration of 7-Cl-KYNA itself.[4][5] The metabolic conversion of this compound to 7-Cl-KYNA is a key aspect of its mechanism of action and is rooted in the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[6][7]

The metabolism of D-amino acids, including this compound, follows a distinct enzymatic cascade. The initial and rate-limiting step is the oxidative deamination of the D-amino acid by D-amino acid oxidase (DAAO), a flavin-dependent enzyme, to form an intermediate α-keto acid, in this case, 7-chloro-indole-3-pyruvic acid.[8][9] This intermediate can then undergo further enzymatic conversion to enter the kynurenine pathway, ultimately leading to the formation of 7-Cl-KYNA through the action of enzymes such as kynurenine aminotransferase (KAT).[10]

Molecular Target: The NMDA Receptor Glycine Site

The primary molecular target for the active metabolite, 7-Cl-KYNA, is the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[4][8][9][11][12] The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[13] For the NMDA receptor to be activated, it requires the binding of both the primary agonist, glutamate, and a co-agonist, which is typically glycine or D-serine.[13]

7-Cl-KYNA acts as a potent and selective competitive antagonist at this glycine binding site.[4][8][9] By occupying this site, it prevents the binding of endogenous co-agonists like glycine, thereby inhibiting the opening of the NMDA receptor's ion channel, even in the presence of glutamate.[8][9] This non-competitive inhibition of NMDA-induced currents is a hallmark of glycine site antagonists.[14]

Quantitative Pharmacology of 7-chlorokynurenic acid (7-Cl-KYNA)

The selectivity and potency of 7-Cl-KYNA for the NMDA receptor glycine site have been quantified through various in vitro assays. Radioligand binding studies are fundamental in determining the affinity of a compound for its target.

| Parameter | Value | Receptor/Site | Method | Reference |

| IC50 | 0.56 µM | Strychnine-insensitive [3H]glycine binding site | Radioligand Binding Assay | [8][9] |

| IC50 | 169 µM | NMDA recognition site | Radioligand Binding Assay | [8][9] |

| IC50 | 153 µM | Quisqualate recognition site | Radioligand Binding Assay | [8][9] |

| IC50 | >1000 µM | Kainate recognition site | Radioligand Binding Assay | [8][9] |

| Ki (for 5,7-dichloro-kynurenic acid) | 79 nM | [3H]glycine binding site | Radioligand Binding Assay | [15] |

Table 1: In vitro binding affinities of 7-Cl-KYNA and a related analog. The significantly lower IC50 value for the glycine binding site compared to other glutamate receptor sites underscores its high selectivity.

Downstream Signaling Consequences of Glycine Site Antagonism

The blockade of the NMDA receptor glycine site by 7-Cl-KYNA prevents the influx of Ca2+ that normally occurs upon receptor activation. This reduction in intracellular calcium signaling has significant downstream consequences. While the complete signaling network is complex and context-dependent, key pathways have been identified, particularly in the context of the antidepressant-like effects of glycine site antagonists.

Antagonism at the NMDA receptor glycine site has been shown to modulate the activity of Glycogen Synthase Kinase 3β (GSK3β) and the mammalian Target of Rapamycin (mTOR) signaling pathway. Inhibition of NMDA receptor function can lead to a decrease in the activity of GSK3β (via an increase in its inhibitory phosphorylation) and an activation of the mTOR signaling cascade. These pathways are crucial regulators of protein synthesis, synaptic plasticity, and cell survival, and their modulation is thought to underlie the rapid antidepressant effects observed with some NMDA receptor antagonists.

Experimental Methodologies for Characterization

The elucidation of this compound's mechanism of action relies on a suite of well-established experimental techniques. Here, we provide an overview and generalized protocols for two of the most critical assays.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound (e.g., 7-Cl-KYNA) for a specific receptor site by measuring its ability to compete with a radiolabeled ligand for binding to that site.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the glycine site (e.g., [3H]glycine or [3H]dichlorokynurenic acid), and varying concentrations of the unlabeled test compound (7-Cl-KYNA).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known glycine site ligand (e.g., unlabeled glycine or 7-Cl-KYNA).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and the modulation of this flow by antagonists.

Step-by-Step Protocol:

-

Cell Culture Preparation:

-

Culture primary neurons (e.g., from rat hippocampus or cortex) on coverslips. Alternatively, use a cell line (e.g., HEK293 cells) transiently or stably expressing specific NMDA receptor subunits.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).

-

Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with an internal solution that mimics the intracellular ionic composition.

-

-

Obtaining a Whole-Cell Recording:

-

Under visual guidance, carefully approach a single neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical continuity between the pipette and the cell's interior (the "whole-cell" configuration).

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to study inward currents.

-

Apply a solution containing NMDA and a saturating concentration of glycine to the cell using a fast perfusion system. This will evoke an inward current through the NMDA receptors.

-

After establishing a stable baseline response, co-apply the NMDA/glycine solution with varying concentrations of 7-Cl-KYNA.

-

Measure the peak and steady-state amplitude of the NMDA-evoked current in the absence and presence of the antagonist.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the NMDA-evoked current at each concentration of 7-Cl-KYNA.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value for the functional inhibition of the NMDA receptor.

-

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of a prodrug strategy in neuropharmacology. Its in vivo efficacy is entirely dependent on its metabolic conversion to 7-chlorokynurenic acid, a potent and selective antagonist of the NMDA receptor glycine site. This antagonism reduces glutamatergic neurotransmission and modulates downstream signaling pathways, such as the GSK3β and mTOR pathways, which are implicated in the therapeutic effects of this class of compounds.

Future research in this area should focus on several key aspects:

-

A more detailed characterization of the enzymes and transporters involved in the metabolism and brain uptake of this compound and other halogenated tryptophan analogs.

-

Elucidation of the full spectrum of downstream signaling pathways affected by glycine site antagonism to better understand the molecular basis of both therapeutic effects and potential side effects.

-

The development of novel prodrugs with optimized pharmacokinetic profiles to enhance brain delivery and therapeutic efficacy for a range of neurological and psychiatric disorders.

The continued investigation of compounds like this compound holds significant promise for the development of novel therapeutics targeting the glutamatergic system with greater precision and potentially improved safety profiles.

References

- Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547–6550. [Link]

- (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current protocols in pharmacology, Chapter 1, Unit 1.27. [Link]

- Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). 7-Chlorokynurenic acid is a selective antagonist of the glycine modulatory site of the NMDA receptor complex.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 643956, 7-Chlorotryptophan. [Link]

- Wikipedia contributors. (2023, December 29). 7-Chlorokynurenic acid. In Wikipedia, The Free Encyclopedia. [Link]

- Priestley, T., Laughton, P., & Kemp, J. A. (1995). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. British journal of pharmacology, 116(3), 1929–1935. [Link]

- Amori, L., Fucile, S., Piccirilli, S., Baraldi, M., Eusebi, F., & Miledi, R. (2002). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs. Il Farmaco, 57(7), 551-556. [Link]

- Baron, B. M., Harrison, B. L., Miller, F. P., McDonald, I. A., Salituro, F. G., Schmidt, C. J., ... & White, H. S. (1990). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Molecular pharmacology, 38(4), 554-561. [Link]

- Wu, H. Q., Turski, W. A., & Schwarcz, R. (1997). Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo. European journal of pharmacology, 320(2-3), 161–167. [Link]

- Papouin, T., & Oliet, S. H. (2014). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Journal of psychopharmacology (Oxford, England), 28(7), 621–637. [Link]

- Parsons, C. G., Danysz, W., & Quack, G. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. The Journal of pharmacology and experimental therapeutics, 283(3), 1264–1275. [Link]

- Grimwood, S., Wilde, G. J., & Foster, A. C. (1992). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of pharmacy and pharmacology, 44(10), 812–816. [Link]

- Wikipedia contributors. (2023, December 29). 7-Chlorokynurenic acid. In Wikipedia, The Free Encyclopedia. [Link]

- Salcher, O., & Lingens, F. (1980). The metabolism of tryptophan and 7-chlorotryptophan in Pseudomonas pyrrocinia and Pseudomonas aureofaciens. Journal of general microbiology, 121(2), 465–471. [Link]

- Hilmas, C., Pereira, E. F., & Albuquerque, E. X. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(19), 7463–7473. [Link]

- Vécsei, L., Szalárdy, L., Fülöp, F., & Toldi, J. (2013). Kynurenines in the CNS: from symbiotic balance to neurotoxicity. Nature reviews. Neuroscience, 14(1), 28–40. [Link]

- Kessler, M., Terramani, T., Lynch, G., & Baudry, M. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of neurochemistry, 52(4), 1319–1328. [Link]

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]

- Madden, K. (2002). NMDA receptor antagonists and glycine site NMDA antagonists. Current medical research and opinion, 18 Suppl 2, s27–s31. [Link]

- Dickinson, S. L., & Headlam, A. J. (1991). Antagonism at the glycine site on the NMDA receptor reduces spinal nociception in the rat. Neuroscience letters, 121(1-2), 263–266. [Link]

- Zaki, H., D'Souza, D. C., & De La Garza, R. (2018). Role of Transporters and Enzymes in Metabolism and Distribution of 4-Chlorokynurenine (AV-101). Pharmaceuticals (Basel, Switzerland), 11(4), 110. [Link]

- Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

- Sas, K., Robotka, H., Toldi, J., & Vécsei, L. (2007). The kynurenine pathway: a new link between the immune and nervous systems. Journal of immunology research, 2007, 46256. [Link]

- Rodden, F. A., & Berg, C. P. (1974). Enzymatic conversion of L- and D-tryptophan to kynurenine by rat liver. The Journal of nutrition, 104(2), 227–238. [Link]

- Schwarcz, R., Bruno, J. P., Muchowski, P. J., & Wu, H. Q. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature reviews. Neuroscience, 13(7), 465–477. [Link]

- Blanke, M. L., & VanDongen, A. M. (2009). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

- Gifford Bioscience. Radioligand Binding Assay. [Link]

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 643956, 7-Chlorotryptophan. [Link]

- Bigelman, E., Pasmanik-Chor, M., Dassa, B., Itkin, M., Malitsky, S., Dorot, O., ... & Ashur-Fabian, O. (2023). Kynurenic acid, a key L-tryptophan-derived metabolite, protects the heart from an ischemic damage. PloS one, 18(8), e0289656. [Link]

- Smith, Q. R., Fukui, S., & Schwarcz, R. (1994). Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid. Journal of neurochemistry, 63(1), 378–381. [Link]

- Heidelberger, C., Gullberg, M. E., Morgan, A. F., & Lepkovsky, S. (1949). Tryptophan Metabolism; Concerning the Mechanism of the Mammalian Conversion of Tryptophan Into Kynurenine, Kynurenic Acid, and Nicotinic Acid. The Journal of biological chemistry, 179(1), 143–150. [Link]

- Wagner, F. W., & DeMoss, R. D. (1969). Regulation of Enzymes Involved in the Conversion of Tryptophan to Nicotinamide Adenine Dinucleotide in a Colorless Strain of Xanthomonas pruni. Journal of bacteriology, 99(1), 127–132. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic conversion of L- and D-tryptophan to kynurenine by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine binding primes NMDA receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of d-amino acid oxidase in the production of kynurenine pathway metabolites from d-tryptophan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSK‐3β regulates the synaptic expression of NMDA receptors via phosphorylation of phosphatidylinositol 4 kinase type IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]

- 11. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. axolbio.com [axolbio.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

A Technical Guide to 7-Chloro-D-Tryptophan and its Metabolite, 7-Chlorokynurenic Acid, as a Precision Tool in Glutamatergic System Research

Abstract

This technical guide provides an in-depth exploration of 7-chloro-D-tryptophan and its pivotal role in contemporary research, primarily through its active metabolite, 7-chlorokynurenic acid (7-CKA). We move beyond a surface-level description to dissect the biochemical pathways, mechanisms of action, and advanced applications that position these compounds as indispensable tools for investigating the glutamatergic system. This document is structured to provide researchers, neuroscientists, and drug development professionals with a foundational understanding and practical methodologies for leveraging 7-CKA's unique properties as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site. We will detail its application in neuroprotection, antidepressant research, and as a pharmacological probe, complete with validated experimental protocols and data interpretation frameworks.

Introduction: From a Tryptophan Analog to a Neuromodulatory Probe

This compound is a halogenated derivative of the essential amino acid D-tryptophan.[1][2][3] While a synthetic amino acid derivative, its true value in the research field is realized through its metabolic conversion within the kynurenine pathway. The majority of dietary tryptophan is catabolized not into serotonin, but through the kynurenine pathway, which produces a host of neuroactive metabolites.[4][5][6] It is within this metabolic cascade that chlorinated tryptophan analogs can be converted to chlorinated kynurenic acid derivatives.[7]

The principal metabolite of interest, 7-chlorokynurenic acid (7-CKA), has emerged as a cornerstone research tool.[8] 7-CKA is a highly potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the NMDA receptor.[8][9][10] This specificity allows for the precise dissection of NMDA receptor function in a way that broader channel blockers or glutamate-site antagonists cannot achieve. This guide will focus on the application of this powerful tool to explore the intricacies of glutamatergic neurotransmission.

Caption: Metabolic context of 7-Chlorokynurenic Acid (7-CKA).

Core Mechanism of Action: Selective Antagonism at the NMDA Receptor Glycine Site

The NMDA receptor, a critical component of excitatory neurotransmission, is unique in its requirement for dual agonists for activation. Full channel opening requires both the binding of glutamate to its recognition site (on the GluN2 subunit) and the binding of a co-agonist—typically glycine or D-serine—to a distinct modulatory site (on the GluN1 subunit).

7-CKA exerts its effect by acting as a potent competitive antagonist at this glycine/D-serine co-agonist site.[11][12][13] Its high affinity for this site prevents the binding of endogenous co-agonists. Consequently, even in the presence of saturating concentrations of glutamate, the NMDA receptor's ion channel remains closed, effectively silencing receptor activity.

The key experimental value of this mechanism lies in its reversibility and specificity. The inhibitory effect of 7-CKA can be surmounted by increasing the local concentration of glycine or D-serine, a classic hallmark of competitive antagonism that provides a robust internal control for in vitro experiments.[10][12] This allows researchers to confirm that the observed effects are indeed mediated by the glycine site and not by off-target interactions.

Caption: Mechanism of 7-CKA at the NMDA receptor glycine site.

Key Research Applications & Methodological Insights

The unique mechanism of 7-CKA makes it a versatile tool across several domains of neuroscience and drug discovery.

Probing Synaptic Plasticity and Neurodegeneration

NMDA receptor activation is fundamental to synaptic plasticity phenomena like Long-Term Potentiation (LTP) but is also implicated in excitotoxic cell death when over-activated. 7-CKA allows for the precise titration of NMDA receptor activity.

-

Application: Researchers use 7-CKA to investigate the threshold of NMDA receptor activation required for physiological processes versus pathological damage. In studies of hypoxia-induced neuronal injury, 7-CKA demonstrates significant neuroprotective effects by preventing excessive receptor stimulation.[14]

-

Causality: By blocking the co-agonist site, 7-CKA provides a more nuanced inhibition than channel blockers like MK-801. It effectively raises the threshold for receptor activation, mimicking a state of reduced co-agonist availability, which may be more physiologically relevant than complete channel blockade. Studies have shown it provides complete protection against hypoxic damage in neuronal cultures, comparable to MK-801 but through a distinct mechanism.[14]

Investigating Novel Antidepressant Pathways

The discovery of ketamine's rapid antidepressant effects has shifted focus to the glutamatergic system for treating major depressive disorder.

-

Application: 7-CKA has been shown to produce rapid, ketamine-like antidepressant effects in preclinical models of depression.[8][15] It serves as a critical tool to validate the glycine site as a viable target for novel antidepressants.

-

Trustworthiness: A significant advantage highlighted in research is 7-CKA's lack of addictive potential in conditioned place preference (CPP) tests, a common issue with ketamine.[15] This suggests that targeting the glycine site may offer a safer therapeutic window, making 7-CKA an essential compound for exploring this hypothesis.

Overcoming a Critical Hurdle: The Blood-Brain Barrier and Prodrug Strategy

A major limitation of 7-CKA for in vivo studies is its inability to effectively cross the blood-brain barrier.[8] This is not a flaw but a feature that necessitates a more sophisticated experimental design, reinforcing the importance of understanding pharmacokinetics.

-

Application & Causality: To study the effects of 7-CKA in the central nervous system, researchers utilize centrally-penetrant prodrugs, most notably 4-chlorokynurenine (AV-101).[8] This compound readily enters the brain, where it is metabolized into 7-CKA, delivering the active antagonist directly to the target site. This strategy allows for systemic administration while achieving precise, localized action within the CNS.

| Compound Property | 7-Chlorokynurenic Acid (7-CKA) | References |

| Primary Target | Glycine co-agonist site of the NMDA Receptor (GluN1 subunit) | [8][9][10] |

| Mechanism of Action | Competitive Antagonist | [11][12][13] |

| Dissociation Constant (Ki) | ~0.3 µM (from mouse neurons) | [13] |

| IC50 (Neuroprotection) | ~18 µM (against hypoxia-induced LDH release in rat cortical cultures) | [14] |

| Blood-Brain Barrier (BBB) Penetration | Poor / Negligible | [8] |

| Key Research Areas | Neuroprotection, Antidepressant Models, Synaptic Plasticity | [8][14][15] |

Validated Experimental Protocols

The following protocols provide a framework for utilizing 7-CKA and its associated prodrugs in foundational research applications.

Protocol: Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol details the use of 7-CKA to demonstrate competitive antagonism at the NMDA receptor.

Objective: To measure the inhibition of NMDA-induced currents by 7-CKA and its reversal by exogenous glycine.

Methodology:

-

Preparation: Culture primary cortical or hippocampal neurons on glass coverslips. Prepare external recording solution (e.g., HEPES-buffered saline with 1 µM tetrodotoxin to block sodium channels and 0 mM Mg²⁺ to relieve voltage-dependent block of NMDA receptors).

-

Recording: Establish a whole-cell voltage-clamp recording from a neuron (holding potential -60 mV).

-

Baseline NMDA Response: Perfuse the cell with external solution containing 100 µM NMDA to elicit an inward current. This establishes the baseline response.

-

Application of 7-CKA: Co-apply 100 µM NMDA with 10 µM 7-CKA. A significant reduction in the inward current is expected, demonstrating antagonism.[10]

-

Competitive Reversal: While continuing to apply NMDA and 7-CKA, add a high concentration of glycine (e.g., 100 µM) to the perfusion solution. The NMDA-induced current should recover towards baseline levels, confirming competitive antagonism at the glycine site.[10][12]

-

Washout: Perfuse with the standard external solution to allow for the washout of all compounds and recovery of the cell.

Caption: Workflow for a patch-clamp electrophysiology experiment.

Protocol: In Vivo Microdialysis in Freely Moving Rodents

This protocol outlines the use of a prodrug to study the neurochemical effects of 7-CKA in a specific brain region.

Objective: To measure changes in extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC) following systemic administration of 4-chlorokynurenine.

Methodology:

-

Surgical Preparation: Anesthetize the rodent and stereotaxically implant a microdialysis guide cannula targeting the mPFC. Allow for several days of recovery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[16][17]

-

Basal Sample Collection: Allow the animal to habituate for at least 2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable extracellular levels of glutamate and other analytes.[18][19]

-

Prodrug Administration: Administer 4-chlorokynurenine systemically (e.g., via intraperitoneal injection).

-

Post-Injection Sampling: Continue to collect dialysate samples for several hours to monitor the time-course of changes in extracellular neurotransmitter concentrations.

-

Analysis: Analyze the dialysate samples for glutamate, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Interpretation: Correlate the observed changes in neurochemistry with behavioral assessments conducted simultaneously to link molecular action to physiological outcomes.

Conclusion and Future Directions

This compound, through its active metabolite 7-CKA, represents a sophisticated pharmacological tool. Its value lies not in its direct biological activity, but in its capacity to be metabolically transformed into a highly selective modulator of the NMDA receptor. Understanding its mechanism as a competitive antagonist at the glycine co-agonist site is crucial for its proper application. The necessity of a prodrug strategy for in vivo work further underscores the importance of integrating pharmacokinetic principles into experimental design. As research continues to unravel the complexities of the glutamatergic system in health and disease, 7-CKA will remain an authoritative and indispensable compound for achieving precise and interpretable results.

References

- ChemicalBook. (n.d.). BOC-7-CHLORO-DL-TRYPTOPHAN synthesis.

- CymitQuimica. (n.d.). CAS 75102-74-8: this compound.

- Fuchs, M., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis.

- Gao, C., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology.

- Goodman, L., et al. (n.d.). Synthesis of 6- and 7-Bis(2-chloroethyl)amino-DL-tryptophan. Journal of Medicinal Chemistry.

- Wikipedia. (n.d.). 7-Chlorokynurenic acid.

- PubChem. (n.d.). 7-Chlorotryptophan.

- Ransom, R. W., & Stec, N. L. (1988).

- Junk, L., et al. (n.d.).

- PubChem. (n.d.). 7-Chlorokynurenic acid.

- van der Zee, E. A., et al. (n.d.). Microdialysis of 5-HT and DA and general activity counts.

- Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences of the United States of America.

- Yang, H., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience.

- Aralez Bio eStore. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist of the glycine modulatory site of the NMDA receptor complex.

- Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications. Journal of Neuroscience.

- Murphy, T. H., et al. (1990). The effect of NMDA receptor glycine site antagonists on hypoxia-induced neurodegeneration of rat cortical cell cultures. British Journal of Pharmacology.

- Zhang, C., et al. (2017). Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats. Neuropsychopharmacology.

- Taylor & Francis. (n.d.). 7-Chlorokynurenic acid – Knowledge and References.

- Lerma, J., et al. (1990). Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor. Molecular Pharmacology.

- van der Veen, F. M., et al. (2019). Sleep and Microdialysis: An Experiment and a Systematic Review of Histamine and Several Amino Acids. Brain Sciences.

- Knott, P. J., et al. (1985). Monitoring the effect of a tryptophan load on brain indole metabolism in freely moving rats by simultaneous cerebrospinal fluid sampling and brain dialysis. Journal of Neurochemistry.

- El Mansari, M., et al. (2013). Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. Frontiers in Pharmacology.

- Active Biopharma. (n.d.). D-Tryptophan, 7-chloro-|75102-74-8.

- Benchchem. (n.d.). The Discovery and Therapeutic Potential of 7-Hydroxy-L-Tryptophan Derivatives: A Technical Guide.

- O'Connell, T. M., et al. (2023). Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study. Journal of Alzheimer's Disease.

- Le, T., & Kankala, S. (2019). Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO. Frontiers in Immunology.

- Muszyńska, B., et al. (2023). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis. Encyclopedia.

- Zhang, Y., et al. (2024). Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging. BMC Biology.

- Heyes, M. P., et al. (1995). Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. Journal of Neurochemistry.

- Jin, U.-H., et al. (2014). Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities. Molecular Pharmacology.

- Cavia, B., et al. (2009). Highlights at the gate of tryptophan catabolism: a review on the mechanisms of activation and regulation of indoleamine 2,3-dioxygenase (IDO), a novel target in cancer disease. Amino Acids.

- Vécsei, L., et al. (2020). Tryptophan Metabolism via Kynurenine Pathway: Role in Solid Organ Transplantation. International Journal of Molecular Sciences.

- Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research.

- Frumento, G., et al. (2002). Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase. The Journal of Experimental Medicine.

- van der Meer, D., et al. (2023). On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging. Nature Communications.

Sources

- 1. CAS 75102-74-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 7-Chlorotryptophan | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H11ClN2O2 | CID 16741255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism and Neurodegeneration: Longitudinal Associations of Kynurenine Pathway Metabolites with Cognitive Performance and Plasma ADRD Biomarkers in the Duke Physical Performance Across the LifeSpan Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan Metabolism via Kynurenine Pathway: Role in Solid Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 9. 7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic mechanisms of glycine requirement for N-methyl-D-aspartate channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of NMDA receptor glycine site antagonists on hypoxia-induced neurodegeneration of rat cortical cell cultures [pubmed.ncbi.nlm.nih.gov]

- 15. Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sleep and Microdialysis: An Experiment and a Systematic Review of Histamine and Several Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

A Technical Guide to 7-chloro-D-tryptophan as a Glycine Site Antagonist of the NMDA Receptor

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system. Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, from ischemic stroke to depression. The receptor's glycine co-agonist site, located on the GluN1 subunit, represents a critical node for allosteric modulation and a promising target for therapeutic intervention. Antagonism at this site offers a nuanced approach to dampening NMDA receptor overactivation, potentially avoiding the severe side effects associated with direct channel blockers or competitive glutamate site antagonists. This guide provides an in-depth technical exploration of 7-chloro-D-tryptophan (7-Cl-D-Trp), a halogenated derivative of the essential amino acid D-tryptophan, as a potential antagonist of the NMDA receptor's glycine site. We will dissect its proposed mechanism, detail rigorous in vitro and in vivo evaluation methodologies, and provide the scientific rationale behind these experimental frameworks for researchers and drug development professionals.

The NMDA Receptor and its Glycine Co-agonist Site: A Primer

The NMDA receptor is a heterotetrameric ion channel, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[1] This composition is fundamental to its function as a molecular "coincidence detector." Channel activation requires the simultaneous binding of two distinct ligands: glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[2][3][4] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by activation of nearby AMPA receptors.[3][4]

This tripartite requirement—glutamate binding, co-agonist binding, and membrane depolarization—ensures that NMDA receptor activation, and the subsequent influx of Ca²⁺, occurs only during periods of significant synaptic activity, a process central to learning and memory.[4] However, excessive activation leads to excitotoxicity, a pathogenic cascade of neuronal injury implicated in stroke, epilepsy, and neurodegenerative diseases.[4][5][6]

Targeting the glycine modulatory site on the GluN1 subunit provides a subtle yet powerful means of controlling receptor activity. Antagonists at this site do not prevent glutamate from binding but rather prevent the necessary co-agonist signal, effectively raising the threshold for channel activation without completely shutting down glutamatergic neurotransmission. This approach is hypothesized to offer a wider therapeutic window and a more favorable side-effect profile compared to other classes of NMDA receptor antagonists.[5][7][8]

Profile of this compound

This compound is a derivative of the D-enantiomer of tryptophan, characterized by a chlorine atom at the 7-position of the indole ring.[9][10]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁ClN₂O₂ | [10][11] |

| Molecular Weight | 238.67 g/mol | [10][11] |

| CAS Number | 75102-74-8 | [10] |

| Chirality | D-enantiomer (R-configuration) | [10] |

The introduction of a halogen, such as chlorine, into the indole scaffold can significantly alter the molecule's electronic properties, lipophilicity, and steric profile.[9] These changes can profoundly influence its binding affinity and selectivity for a biological target. The D-configuration is also significant, as stereochemistry is often critical for ligand-receptor interactions.

Proposed Mechanism of Action: Competitive Antagonism

This compound is hypothesized to function as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. In this model, 7-Cl-D-Trp directly competes with endogenous co-agonists (glycine and D-serine) for the same binding pocket. By occupying the site without inducing the necessary conformational change for channel activation, it reduces the probability of the channel opening, even when glutamate is bound and the membrane is depolarized. This attenuates the Ca²⁺ influx and subsequent downstream signaling associated with NMDA receptor activation.

Methodologies for In Vitro Characterization

To rigorously define the pharmacological profile of this compound, a series of validated in vitro assays are required. The following protocols are designed to quantify its binding affinity and functional antagonism.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for assessing the functional impact of a compound on ion channel activity. It provides real-time measurement of ion flow across the cell membrane in response to receptor activation.

Objective: To determine the concentration-dependent inhibition (IC₅₀) of NMDA-evoked currents by this compound.

Causality Statement: By holding the cell at a positive potential (+40 mV), we force the expulsion of the Mg²⁺ ion that normally blocks the channel pore, thus isolating the effect of the ligand-gating process.[12] This allows us to be certain that any observed inhibition is due to action at the ligand binding sites (glutamate or glycine) and not related to channel block. Using a low, non-saturating concentration of the co-agonist glycine allows a competitive antagonist to effectively compete for the binding site.

Methodology:

-

Cell Preparation:

-

Culture primary hippocampal neurons from E18 rat embryos or use a heterologous expression system (e.g., tsA201 cells) transfected with the desired GluN1 and GluN2 subunits.[13]

-

Plate cells on poly-D-lysine coated glass coverslips and use for recordings 7-14 days post-plating (for neurons) or 24-48 hours post-transfection (for cell lines).

-

-

Solutions:

-

External Solution (aCSF, in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose. Crucially, this solution should contain 0 MgCl₂ to prevent voltage-dependent block and a controlled, sub-saturating concentration of glycine (e.g., 1 µM) .[14] Add 1 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 10 µM bicuculline to block GABAA receptors.

-

Internal Pipette Solution (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. Cesium is used as the primary cation to block potassium channels from the inside.

-

-

Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[12]

-

Under visual guidance, approach a target neuron and form a high-resistance (>1 GΩ) "giga-seal".[15]

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Switch to voltage-clamp mode and hold the membrane potential at +40 mV .[12]

-

-

Drug Application and Data Acquisition:

-

Use a fast-perfusion system to apply a saturating concentration of NMDA (e.g., 100 µM) plus 1 µM glycine for 2-5 seconds to evoke an inward current (which is outward flow of positive ions at this potential). Repeat applications every 30-60 seconds to establish a stable baseline response.

-

Once a stable baseline is achieved, co-apply NMDA/glycine with increasing concentrations of this compound (e.g., 10 nM to 100 µM).

-

Record the peak or steady-state current for each concentration.

-

After the highest concentration, perform a "washout" by perfusing with the drug-free NMDA/glycine solution to confirm reversibility.

-

-

Data Analysis:

-

Measure the amplitude of the NMDA-evoked current at each antagonist concentration.

-

Normalize the responses to the baseline (0% inhibition) and plot the percent inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoid dose-response curve to calculate the IC₅₀ value.